molecular formula C11H23ClN2O2 B1452441 (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride CAS No. 1374975-96-8

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride

Cat. No. B1452441
CAS RN: 1374975-96-8
M. Wt: 250.76 g/mol
InChI Key: TWALJKZSNHQOBH-RJUBDTSPSA-N
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Description

“(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride” is a chemical compound with a complex structure . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral and antibacterial agents.


Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions . For instance, the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines is achieved through a one-step condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influence the chemical behavior of these compounds . For example, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one lead to the formation of polymorphs with different hydrogen bonding patterns and molecular arrangements .


Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, which can be utilized to modify their structure and introduce new functional groups . The Mitsunobu reaction, for example, is used to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, demonstrating the reactivity of the pyrimidine ring towards nucleophilic substitution .

Scientific Research Applications

Synthesis of Triazene Derivatives

A study conducted by LittleVanessa Renee, TingleyReid, and VaughanKeith (2014) involved the synthesis of a series of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines. These compounds were synthesized by reacting trans-2,5-dimethylpiperazine with diazonium salts, characterized by IR and NMR spectroscopy, and their molecular composition verified by high-resolution mass spectrometry. This research demonstrates the compound’s utility in synthesizing complex molecules with potential applications in material science and pharmaceuticals (LittleVanessa Renee et al., 2014).

Antioxidant Activity and Structural Analysis

M. Essid, M. Rzaigui, and H. Marouani (2016) synthesized a novel organic-inorganic hybrid compound, showcasing the use of trans-2,5-dimethylpiperazine derivatives in the formation of materials with significant antioxidant activities. The compound’s structure was determined through single crystal X-ray diffraction studies, revealing complex hydrogen bonding interactions that form a three-dimensional network. This study underscores the compound’s role in creating materials with potential health-related benefits and applications in food systems (M. Essid et al., 2016).

Material Science Applications

Research by C. Pan et al. (2015) on the synthesis and characterization of a templated borate demonstrates the application of dimethylpiperazine derivatives in creating luminescent materials. The study involves single crystal X-ray analysis, spectroscopy, and quantum chemistry analysis to explore the compound’s structural properties and its potential in developing new luminescent materials (C. Pan et al., 2015).

Unprecedented Chemical Reactions

Guilhem Chaubet et al. (2014) reported an unprecedented rearrangement involving Bis-Boc-activated 2,5-diketopiperazines reacting with potassium hydroxide or sodium methoxide, leading to Boc-protected hydantoins. This study illustrates the compound’s utility in facilitating unique chemical reactions that may have implications in synthetic chemistry and drug development (Guilhem Chaubet et al., 2014).

Hydrogen-Bonding in Supramolecular Architectures

A study on the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid by Lei Wang et al. (2011) explores the effects of hydrogen-bonding in forming supramolecular architectures. This research highlights the versatility of dimethylpiperazine derivatives in contributing to the understanding and development of complex crystal structures with potential applications in materials science and nanotechnology (Lei Wang et al., 2011).

properties

IUPAC Name

tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALJKZSNHQOBH-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704277
Record name tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374975-96-8
Record name tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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